Regioisomeric Selectivity: 1-Amine vs 2-Amine Fluoroindane Scaffolds Determine Synthetic Pathway Utility
The compound 5-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 148960-33-2) is explicitly disclosed as a key intermediate in the synthesis of selective monoamine oxidase B (MAO-B) inhibitors derived from the 2,3-dihydro-1H-inden-1-amine scaffold [1]. The 1-amino substitution pattern is essential for establishing the correct molecular geometry required for MAO-B active site binding. In contrast, the regioisomer 5-fluoro-2,3-dihydro-1H-inden-2-amine (CAS 2340-06-9), which bears the amine at the 2-position, generates a fundamentally different core scaffold that is not interchangeable in these synthetic routes . The 1-amine regioisomer enables the formation of the specific N-propargyl pharmacophore characteristic of rasagiline-based MAO-B inhibitor design, whereas the 2-amine analog lacks the requisite spatial orientation [1].
| Evidence Dimension | Regioisomeric position of amine group on fluoroindane scaffold |
|---|---|
| Target Compound Data | Amine at C1 position (1-amino-5-fluoroindane) |
| Comparator Or Baseline | Amine at C2 position (5-fluoro-2,3-dihydro-1H-inden-2-amine, CAS 2340-06-9) |
| Quantified Difference | Structural divergence dictates mutually exclusive synthetic utility in MAO-B inhibitor programs; 1-amino scaffold is the validated core for rasagiline-based derivatives [1]. |
| Conditions | Medicinal chemistry scaffold analysis; synthetic route compatibility assessment |
Why This Matters
For medicinal chemistry programs targeting MAO-B inhibition, procurement of the 1-amino regioisomer (CAS 148960-33-2) is mandatory because the 2-amino regioisomer produces a different scaffold incompatible with established structure-activity relationships.
- [1] Xiao X, Zhang XX, Zhan M, Cheng K, Li S, Xie Z, Liao C. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 2018, 145: 588-593. View Source
